molecular formula C21H16N2O B1199838 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol CAS No. 1752-94-9

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Cat. No. B1199838
CAS RN: 1752-94-9
M. Wt: 312.4 g/mol
InChI Key: JMBUODONIOAHPZ-UHFFFAOYSA-N
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Description

“4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol” is a chemical compound with the molecular formula C21H16N2O . It is used as an amplifier for 3-aminophthalhyrazide (Luminol), which is a chemiluminescence reagent .


Synthesis Analysis

The compound can be synthesized from 4-Hydroxybenzaldehyde and o-Phenylenediamine . Another synthesis method involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid .


Molecular Structure Analysis

The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The compound has been involved in reactions to form various derivatives. For instance, it was reacted with salts of 1st row transition metals (Co (II), Ni (II), Cu (II), Mn (II), and Zn (II)) to obtain metal complexes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 312.36 . It has a melting point of 270-272℃ (ethanol) and a predicted boiling point of 558.7±38.0 °C . The compound is predicted to have a density of 1.223±0.06 g/cm3 . It is a white to light yellow powder or crystal .

Scientific Research Applications

    Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

    Antimicrobial Activity

    • Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline and evaluated for antimicrobial activity against Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi .

    Estrogenicity Evaluation

    • 4-(Imidazol-1-yl)phenol was used in evaluation of estrogenicity of phenolic xenoestrogens by Saccharomyces cerevisiae-based Lac-Z reporter assay .

    Fabrication of Ultralong Microbelts

    • A self-assembly technique has been developed to fabricate ultralong microbelts of sodium 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate (SDB) .
    • The as-prepared SDB microbelts have a belt-like structure with a rectangular cross section .
    • The length of the SDB microbelts can be readily controlled by adjusting the SDB concentration as well as the aging temperature .
    • These results should be significant in triarylimidazole derivatives crystallization and their potential application in optoelectronic devices .

    Biochemical Research

    • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol is used in biochemical research .

    Production of Di- and Tri-substituted Imidazolones

    • The reaction of imidazole has been used a number of times in the production of di- and tri-substituted imidazolones .

    Antioxidant Activity and Antimicrobial Efficacy

    • Imidazole derivatives have shown antioxidant activities and antimicrobial efficacy .
    • Antimicrobial studies revealed the more noxious nature of metal complexes compared to ligand against various strains of bacteria and fungi .
    • Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds .

Safety And Hazards

The compound is classified under hazard statements H302, H315, H318, H335, and H413 . This means it is harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

4-(4,5-diphenyl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c24-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-21)16-9-5-2-6-10-16/h1-14,24H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBUODONIOAHPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419769
Record name 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

CAS RN

1752-94-9
Record name 1752-94-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Hydroxyphenyl)-4,5-diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol [for Biochemical Research]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
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4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
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4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
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4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Reactant of Route 5
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol
Reactant of Route 6
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

Citations

For This Compound
90
Citations
SS Gurav, KT Waghmode, OA Lotlikar… - Organic Preparations …, 2022 - Taylor & Francis
Imidazoles have piqued the interest of researchers in modern organic synthesis, and this can be attributed to their unique physicochemical properties and medicinal value. Several …
Number of citations: 3 www.tandfonline.com
MS Khan, SA Siddiqui, MSRA Siddiqui… - Chemical Biology & …, 2008 - Wiley Online Library
Some novel chemically synthesized 2,4,5‐trisubstituted imidazoles from aryl aldehydes and 1,2‐diketones or α‐hydroxyketone were screened against eight different human pathogenic …
Number of citations: 60 onlinelibrary.wiley.com
HT Akçay, R Bayrak, S Karslioğlu, E Şahin - Journal of Organometallic …, 2012 - Elsevier
Compound (3) was synthesized by the reaction of 4-(4,5-diphenyl-1H-imidazol-2-yl) phenol and 4-nitrophthalonitrile in dry DMF in presence of K 2 CO 3 and obtained as single crystal …
Number of citations: 32 www.sciencedirect.com
C HISAR - academia.edu
An e cient and facile route for the synthesis of substituted imidazoles (10a-10g) has been developed by reacting substituted aldehydes (1–7), benzil (8) and ammonium acetate (9) in …
Number of citations: 2 www.academia.edu
A Gomathi, M Vasanthi, P Viswanthamurthi… - …, 2018 - Wiley Online Library
2,6‐bis((E)‐(2‐(benzo[d]thiazol‐2‐yl)hydrazono)methyl)‐4‐(4,5‐diphenyl‐1H‐imidazol‐2‐yl)phenol (PIS) conjugate has been designed as a selective fluorescent probe for zinc ion. …
M Ghaemy, R Alizadeh - European Polymer Journal, 2009 - Elsevier
A novel unsymmetrical diamine monomer containing triaryl imidazole pendant group, 4-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy] benzene-1,3-diamine (DAI), was successfully …
Number of citations: 102 www.sciencedirect.com
M Ghaemy, H Behmadi, R Alizadeh - Chinese Chemical Letters, 2009 - Elsevier
New unsymmetrical diamine monomer containing triaryl imidazole pendent group, 4-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy]-1,3-benzenediamine, was synthesized via aromatic …
Number of citations: 18 www.sciencedirect.com
AR Yadav, PS Kendrekar, RP Pawar - Inorg Chem, 2017 - researchgate.net
Various substituted 2, 4, 5-triphenyl-1H-imidazole derivatives were synthesized and evaluated for in vitro antiproliferative activity against human non-small cell lung carcinoma-A549 cell …
Number of citations: 3 www.researchgate.net
P Mourya, P Singh, G Udayabhanu - 103.208.224.92
Substituted 2, 4, 5-triaryl imidazole derivatives were synthesized and investigated as corrosion inhibitors for mild steel using gravimetric, potentiodynamic polarization, linear …
Number of citations: 0 103.208.224.92
B Saha, P Saha, A Mandal, JP Naskar… - Journal of the …, 2019 - Wiley Online Library
A highly substituted imidazole‐based colorimetric and fluorogenic chemosensor, 2‐methoxy‐4‐(4,5‐diphenyl‐1H‐imidazol‐2‐yl)phenol (L), for the detection of Cu 2+ ion and …
Number of citations: 6 onlinelibrary.wiley.com

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